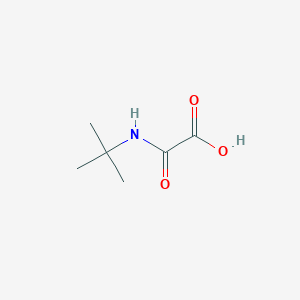

(Tert-butylamino)(oxo)acetic acid

Description

Properties

IUPAC Name |

2-(tert-butylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2,3)7-4(8)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCATNGVUSFCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409287 | |

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169772-25-2 | |

| Record name | (tert-butylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (Tert-butylamino)(oxo)acetic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tert-butylamino)(oxo)acetic acid, also known as N-tert-butyloxalamic acid, is a chemical compound with the molecular formula C₆H₁₁NO₃.[1] This guide provides a comprehensive overview of its synthesis, characterization, and potential for biological activity. Due to a lack of specific published experimental data for this exact molecule, this paper presents a putative synthesis protocol and predicted characterization data based on established principles of organic chemistry and spectroscopic data of analogous compounds. Furthermore, a proposed workflow for the preliminary biological screening of this compound is outlined, drawing from the known activities of related N-substituted oxalamic acids.

Chemical and Physical Properties

(Tert-butylamino)(oxo)acetic acid is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (Tert-butylamino)(oxo)acetic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Molecular Weight | 145.16 g/mol | [2] |

| IUPAC Name | (tert-butylamino)(oxo)acetic acid | |

| Synonyms | N-tert-butyloxalamic acid | |

| CAS Number | 169772-25-2 | [2] |

| Appearance | Solid | |

| Purity | Typically ≥97% (Commercial) | [2][3] |

Synthesis Protocol

Proposed Synthesis of (Tert-butylamino)(oxo)acetic Acid

This two-step procedure involves the initial formation of the ethyl ester of (Tert-butylamino)(oxo)acetic acid, followed by saponification to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (tert-butylamino)(oxo)acetate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in a suitable anhydrous solvent such as ethanol (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tert-butylamine (1 equivalent) to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Saponification to (Tert-butylamino)(oxo)acetic acid

-

Dissolve the purified ethyl (tert-butylamino)(oxo)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a solution of sodium hydroxide (1.1 equivalents) in water to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

-

The precipitated product, (Tert-butylamino)(oxo)acetic acid, can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: A two-step workflow for the proposed synthesis.

Characterization

As no specific spectral data has been published for (Tert-butylamino)(oxo)acetic acid, this section provides predicted data based on the analysis of its functional groups and comparison with similar known compounds.

Table 2: Predicted Spectroscopic Data for (Tert-butylamino)(oxo)acetic Acid

| Technique | Predicted Data |

| ¹H NMR | δ 8.0-9.0 (br s, 1H, -NH), δ 1.4 (s, 9H, -C(CH₃)₃). The carboxylic acid proton (-COOH) may be a very broad singlet or may not be observed depending on the solvent and concentration. |

| ¹³C NMR | δ 170-175 (-COOH), δ 160-165 (-C=O, amide), δ 52 (-C(CH₃)₃), δ 28 (-C(CH₃)₃). |

| IR (cm⁻¹) | 3300-3500 (N-H stretch), 2500-3300 (O-H stretch, broad), ~1730 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |

| Mass Spec (m/z) | Expected [M+H]⁺: 146.0761 |

Potential Biological Activity and Screening Workflow

While there is no reported biological activity for (Tert-butylamino)(oxo)acetic acid itself, the broader class of N-substituted oxalamic acids and oxalamides has shown potential in medicinal chemistry, for instance, as neuraminidase inhibitors.[4] This suggests that (Tert-butylamino)(oxo)acetic acid could be a valuable scaffold for further chemical modification and biological screening.

A logical workflow for the preliminary biological screening of this compound is proposed below.

Biological Screening Workflow Diagram

Caption: A proposed workflow for biological activity screening.

Conclusion

(Tert-butylamino)(oxo)acetic acid is a readily synthesizable organic compound. While detailed experimental data is not currently available in the public domain, this guide provides a robust framework for its preparation and characterization based on established chemical principles. The structural similarity of this compound to biologically active oxalamic acids suggests its potential as a starting point for drug discovery programs. The proposed biological screening workflow offers a clear path for investigating the therapeutic potential of this and related molecules. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound.

References

- 1. (tert-Butylamino)(oxo)acetic acid | C6H11NO3 | CID 5187990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(Tert-butylamino)-2-oxoacetic acid | 169772-25-2 [sigmaaldrich.com]

- 4. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of Boc-glycine

An In-depth Technical Guide to the Physical and Chemical Properties of N-tert-Butoxycarbonyl-glycine (Boc-glycine)

Introduction

N-tert-Butoxycarbonyl-glycine (Boc-glycine) is an N-protected derivative of the amino acid glycine.[1][2] It is a pivotal building block in synthetic organic chemistry, particularly in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a temporary, acid-labile protecting group for the α-amino functionality of glycine.[3][4] This protection is essential to prevent self-polymerization and other undesired side reactions during the controlled, stepwise formation of peptide bonds.[3] The Boc group's stability under a range of conditions, coupled with its straightforward removal using moderate acids like trifluoroacetic acid (TFA), makes it a cornerstone of the Boc/Bzl strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[3][5] This guide provides a comprehensive overview of the core physical and chemical properties of Boc-glycine, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Boc-glycine is a white to off-white crystalline powder with no distinct odor.[1][6] It is stable under normal temperatures and pressures.[1] The presence of both a polar carboxylic acid group and a bulky, nonpolar Boc group gives it a distinct solubility profile, making it soluble in many organic solvents but only slightly soluble in water.[1][2]

Data Presentation: Core Properties

The fundamental physical and chemical properties of Boc-glycine are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₄ | [7] |

| Molecular Weight | 175.18 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [1][6][8] |

| Melting Point | 86-92 °C | [6][9][10] |

| Boiling Point | ~306.47-315.9 °C at 760 mmHg | [6][8][9] |

| Density | ~1.159-1.284 g/cm³ | [6][9] |

| pKa | 4.00 ± 0.10 (Predicted) | [1][6] |

Data Presentation: Solubility

Understanding the solubility of Boc-glycine is critical for optimizing reaction conditions and purification processes.[2] It is generally soluble in polar organic solvents and alkali solutions, but has limited solubility in water and nonpolar solvents like petroleum ether.[1][6]

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Sparingly soluble | [1] |

| Methanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Ethyl Acetate | Soluble | [6][8] |

| Chloroform | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (570.84 mM) | [11] |

| Petroleum Ether | Insoluble | [6] |

Chemical Reactivity and Applications

The chemical behavior of Boc-glycine is dominated by the two primary functional groups: the Boc-protected amine and the carboxylic acid. This structure makes it an ideal building block in peptide synthesis.[3]

Peptide Synthesis

In peptide synthesis, the carboxylic acid of Boc-glycine is activated, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC), allowing it to form a peptide bond with the free amino group of another amino acid.[1][12] The Boc group prevents the amine of the Boc-glycine molecule from participating in unwanted reactions.[3]

Boc Group Deprotection

Following the coupling step, the Boc group is removed to reveal a new N-terminal amine, ready for the next coupling reaction. This deprotection is typically achieved under anhydrous acidic conditions.[][14] The most common reagent for this is trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[5][15] The byproducts of this reaction are carbon dioxide and isobutylene, a volatile gas.[12][]

Boc-SPPS Workflow

Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-glycine in a research setting.

Protocol 1: Synthesis of Boc-Glycine

This protocol describes the common method of reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.[16][17]

-

Dissolution : Dissolve glycine (1.0 eq.) in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, and stir until fully dissolved.[3][17]

-

Boc Protection : Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.2 eq.) dropwise to the glycine solution while maintaining the temperature at approximately 20-30°C.[3] The reaction is typically stirred for several hours.[17]

-

Work-up : Transfer the reaction mixture to a separatory funnel and wash with a nonpolar organic solvent (e.g., n-hexane or methyl tertiary-butyl ether) to remove excess (Boc)₂O and other impurities.[3][17]

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3 using a concentrated acid like HCl.[3] This protonates the carboxylate, causing the product to become less water-soluble.

-

Extraction & Isolation : Extract the acidified aqueous layer with an organic solvent such as ethyl acetate.[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-glycine as a white solid.[3][17]

Synthesis of Boc-Glycine

Protocol 2: Deprotection of Boc-Glycine (Acidolysis)

This protocol outlines the standard procedure for removing the Boc protecting group.[5]

-

Dissolution : Dissolve the N-Boc-glycine substrate in a suitable anhydrous solvent, typically dichloromethane (DCM).[5]

-

Acid Treatment : Add an excess of trifluoroacetic acid (TFA). A common mixture is 1:1 TFA:DCM.[5][15] For sensitive peptides, scavengers like anisole or thiophenol may be added to trap the reactive tert-butyl cations generated.[][15]

-

Reaction : Stir the reaction at room temperature. The deprotection is usually complete within 20-30 minutes.[15]

-

Isolation : Remove the solvent and excess acid under reduced pressure to obtain the deprotected glycine as a trifluoroacetate salt.[5]

Boc Deprotection Workflow

Protocol 3: Determination of Solubility

This protocol describes the equilibrium saturation method for determining solubility.[2]

-

Preparation : Add an excess amount of solid Boc-glycine to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[2]

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Quantification : Evaporate the solvent from the collected supernatant under reduced pressure and weigh the remaining solid residue.

-

Calculation : Calculate the solubility by dividing the mass of the dissolved Boc-glycine by the volume of the solvent used.

Spectroscopic Data

Spectroscopic analysis is used to confirm the structure and purity of Boc-glycine.

| Technique | Key Features and Observed Shifts | Reference(s) |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons in the molecule. Data is available in various deuterated solvents like CDCl₃. | [18][19] |

| IR Spectroscopy | The infrared spectrum shows characteristic absorption bands for the functional groups present, such as the C=O of the carbamate and carboxylic acid, and the N-H bond. | [20][21] |

Safety and Handling

Boc-glycine is considered to have low toxicity but should be handled with care in a laboratory setting.[1] It may cause serious eye damage or irritation upon direct contact.[22][23] Ingestion may be harmful.[24]

-

Handling : Use in a well-ventilated area. Avoid generating dust.[23][25] Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[23][25]

-

Storage : Store in a cool, dry, dark place in a tightly sealed container.[1][6] Recommended storage temperatures can range from room temperature to -20°C for long-term stability.[1][9][11]

-

Fire : It is a combustible solid.[24] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[23][25] Combustion may produce carbon oxides and nitrogen oxides.[24][25]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 8. rvrlabs.com [rvrlabs.com]

- 9. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 10. N-Boc-glycine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 18. Boc-Glycine(4530-20-5) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. BOC-Glycine(4530-20-5) IR Spectrum [m.chemicalbook.com]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

The Cornerstone of Peptide Chemistry: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, target peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group has historically held a pivotal role, particularly in the advent and refinement of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles and mechanism of action to detailed experimental protocols and quantitative performance data.

Core Principles and Mechanism of Action

The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents the nucleophilic amine from engaging in undesired side reactions during peptide bond formation, thereby ensuring the sequential and controlled assembly of the peptide chain.[1] The Boc group is a carbamate that is stable under a variety of conditions but is readily cleaved by acid, a property known as acid lability.[2][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS where the acid-labile Boc group provides temporary protection of the N-terminus, while more acid-stable benzyl-based groups offer semi-permanent protection for reactive amino acid side chains.[4][5] This difference in acid lability allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely removing the side-chain protecting groups.[1]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[8][9]

Mechanism of Boc Deprotection (Cleavage)

The removal of the Boc group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[10][11] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which destabilizes the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[1][10]

The liberated tert-butyl cation is a reactive electrophile that can lead to undesired alkylation of nucleophilic side chains, such as those of tryptophan and methionine.[12] To prevent these side reactions, scavengers are added to the deprotection solution to trap the carbocations.[2]

Experimental Protocols

Protocol for N-Boc Protection of an Amino Acid

This protocol outlines a general procedure for the protection of the α-amino group of an amino acid using di-tert-butyl dicarbonate.[11][13]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Solvent: 1,4-Dioxane/Water or THF/Water (1:1)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system.

-

Add the base (e.g., NaOH, 1.5 eq) and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

| Amino Acid | Base | Solvent | Time (h) | Typical Yield (%) |

| L-Alanine | NaOH | Dioxane/H₂O | 4 | 90-98 |

| L-Phenylalanine | NaOH | Dioxane/H₂O | 3 | 92-97 |

| Glycine | TEA | THF/H₂O | 2 | 88-95 |

| L-Leucine | NaOH | Dioxane/H₂O | 4 | 91-99 |

Table 1: Typical conditions and yields for N-Boc protection of various amino acids.[11][13]

Protocol for Manual Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical cycle for the manual synthesis of a peptide on a solid support using the Boc strategy.[4][14]

Materials:

-

Boc-protected amino acid resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, DCC)

Procedure (One Cycle):

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes (pre-wash).

-

Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[4]

-

-

Washing: Wash the resin sequentially with DCM and IPA to remove residual TFA.[4]

-

Neutralization:

-

Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DCM and DMF.

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the next Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the solution to the resin, followed by 4-6 equivalents of DIEA.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage from the Resin

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups using a strong acid.

High HF Cleavage Protocol: [1] Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin (dried under vacuum)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., p-cresol, p-thiocresol, anisole)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add the appropriate scavenger cocktail.

-

Carefully distill the required amount of anhydrous HF into the vessel at -78°C.

-

Allow the reaction to warm to 0°C and stir for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

Quantitative Data and Performance

Boc Deprotection Conditions

The efficiency of Boc deprotection is dependent on the acid concentration and reaction time.

| TFA Concentration (% in DCM) | Time (min) | Temperature | Notes |

| 25 | 120 | Room Temp | Milder condition, may require longer reaction times. |

| 50 | 30 | Room Temp | A common and generally effective condition.[15] |

| 55 | 30 | Room Temp | Reported to yield higher purity peptides compared to 100% TFA in some cases.[15][16] |

| 100 (Neat TFA) | 5-15 | Room Temp | Very rapid deprotection, but may increase the risk of side products.[15][16] |

Table 2: Comparison of TFA concentrations for Boc deprotection.[15][16]

Kinetic studies have shown that the rate of Boc deprotection can have a second-order dependence on the concentration of acids like HCl.[12][17][18][19]

Cleavage Cocktails and Scavengers

The choice of cleavage cocktail is critical for minimizing side reactions, especially for peptides containing sensitive amino acids.

| Protecting Group on Arginine | Cleavage Reagent | Cocktail Composition (v/v) | Efficacy | Potential Side Reactions |

| Boc-Arg(Tos)-OH | High HF | HF/p-cresol/p-thiocresol (90:5:5) | Good | Ornithine formation, Tryptophan modification.[1] |

| Boc-Arg(Tos)-OH | Low-High HF | Step 1: HF/DMS (1:3), Step 2: 100% HF | Very Good | Minimizes side reactions.[1] |

| Boc-Arg(NO₂)-OH | High HF | HF/anisole | Good | Ornithine formation.[1] |

| Boc-Arg(Mts)-OH | High HF | HF/p-cresol/p-thiocresol (90:5:5) | High | Tryptophan modification. |

Table 3: Comparison of Cleavage Cocktails for Peptides Containing Boc-Protected Arginine.[1]

Common Scavengers and Their Targets:

-

Anisole: General carbocation scavenger.

-

p-Cresol: Scavenger for tryptophan and tyrosine modifications.

-

p-Thiocresol: Reduces methionine sulfoxide.

-

1,2-Ethanedithiol (EDT): Highly effective for preventing tryptophan alkylation.[2]

-

Triisopropylsilane (TIS): Excellent carbocation scavenger.[2]

Comparison with Fmoc Chemistry

While the Boc strategy is robust, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent for routine peptide synthesis due to its milder deprotection conditions.[5]

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| α-Amino Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF) | Acid-labile (TFA) |

| Orthogonality | Semi-orthogonal | Fully orthogonal |

| Crude Peptide Purity | Generally lower for routine synthesis | Often higher due to milder conditions[5][10] |

| Final Cleavage | Harsh (HF), requires specialized equipment | Mild (TFA) |

| Automation | More complex | Readily automated |

| Cost | Can be more cost-effective for some reagents | Fmoc-amino acids are generally more expensive |

Table 4: Side-by-Side Comparison of Boc and Fmoc Strategies.[5][10]

For the synthesis of a model pentapeptide, a comparative study showed the following illustrative data:

| Parameter | Boc Synthesis | Fmoc Synthesis |

| Crude Peptide Yield | ~65% | ~80% |

| Crude Peptide Purity (by HPLC) | ~55% | ~75% |

| Final Purified Peptide Yield | ~25% | ~40% |

| Final Peptide Purity (by HPLC) | >98% | >98% |

Table 5: Illustrative quantitative comparison of a model pentapeptide synthesis.[10]

Side Reactions and Mitigation Strategies

Aspartimide Formation

Peptides containing Aspartic acid (Asp), particularly followed by Glycine, Alanine, or Serine, can form a cyclic aspartimide intermediate under both acidic and basic conditions, leading to a mixture of α- and β-aspartyl peptides.[20][21] In Boc-SPPS, the use of in situ neutralization protocols can minimize this side reaction.[21]

Racemization

Racemization of the chiral α-carbon of an amino acid can occur during the activation and coupling steps, often through the formation of a 5(4H)-oxazolone intermediate.[22] To minimize racemization:

-

Use coupling reagents known for low racemization, such as DIC/Oxyma.[23]

-

Avoid excess base.

-

Minimize the pre-activation time of the amino acid.[22]

Conclusion

The Boc protecting group remains a powerful and relevant tool in peptide chemistry, particularly for the synthesis of long, complex, or aggregation-prone peptides where the Fmoc strategy may be less effective.[5] Its well-established protocols and the robustness of the Boc/Bzl strategy ensure its continued use in both academic research and industrial-scale peptide production. A thorough understanding of its chemical principles, careful execution of experimental protocols, and strategic mitigation of potential side reactions are paramount to leveraging the full potential of this cornerstone of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 20. media.iris-biotech.de [media.iris-biotech.de]

- 21. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Beyond a Protecting Group: A Technical Guide to the Synthetic Applications of (tert-Butylamino)(oxo)acetic Acid and its Analogs in Amine Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility of N-substituted (oxo)acetic acids, particularly (tert-butylamino)(oxo)acetic acid, in key chemical transformations involving amines. This document clarifies the role of this reagent not as a traditional protecting group, but as a versatile C2 building block in reactions such as decarboxylative N-formylation and reductive amination.

Introduction

(Tert-butylamino)(oxo)acetic acid, an N-substituted derivative of glyoxylic acid, has emerged as a valuable reagent in modern organic synthesis. Contrary to initial assumptions that it might function as a protecting group for amines, its primary utility lies in its reactivity as a precursor for introducing functionalized two-carbon units. This guide provides an in-depth analysis of two key transformations: the decarboxylative N-formylation of amines and the reductive amination for the synthesis of N-substituted glycine derivatives. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate the application of these methodologies in research and development settings.

Decarboxylative N-Formylation of Amines

A recent advancement in N-formylation utilizes glyoxylic acid in a metal-free and base-free reaction promoted by hydrogen peroxide (H₂O₂). This method offers an efficient and environmentally benign route to a wide variety of formamides, which are important intermediates in medicinal chemistry and organic synthesis. The reaction is characterized by its mild conditions and high yields.

Quantitative Data

The decarboxylative N-formylation of a diverse range of amines with glyoxylic acid and H₂O₂ demonstrates broad substrate scope and high efficiency. The following table summarizes the yields for various primary and secondary amines under optimized reaction conditions.[1]

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | N-Phenylformamide | 95 |

| 2 | 4-Methylaniline | N-(p-Tolyl)formamide | 97 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 96 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 92 |

| 5 | Benzylamine | N-Benzylformamide | 93 |

| 6 | Dibenzylamine | N,N-Dibenzylformamide | 85 |

| 7 | Morpholine | 4-Formylmorpholine | 90 |

| 8 | Piperidine | 1-Formylpiperidine | 88 |

Experimental Protocol

General Procedure for Decarboxylative N-Formylation:

To a solution of the amine (1.0 mmol) and glyoxylic acid monohydrate (1.5 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added 30% aqueous hydrogen peroxide (2.0 mmol). The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-formamide.

Signaling Pathway and Mechanism

The reaction is proposed to proceed through a radical-mediated mechanism. The key steps are illustrated in the following diagram.

Caption: Proposed radical mechanism for decarboxylative N-formylation.

Reductive Amination for the Synthesis of N-Substituted Glycines

The reaction of (tert-butylamino)(oxo)acetic acid or, more generally, glyoxylic acid with primary or secondary amines, followed by in-situ reduction of the resulting imine or enamine intermediate, provides a direct route to N-substituted glycine derivatives. This one-pot procedure is a powerful tool for the synthesis of a wide range of amino acid analogs.

Quantitative Data

The reductive amination of glyoxylic acid with various amines using a suitable reducing agent, such as sodium cyanoborohydride, proceeds with good to excellent yields. The following table presents representative examples.

| Entry | Amine Substrate | Reducing Agent | Product | Yield (%) |

| 1 | Benzylamine | NaBH₃CN | N-Benzylglycine | 85 |

| 2 | Aniline | NaBH₃CN | N-Phenylglycine | 78 |

| 3 | Cyclohexylamine | NaBH₃CN | N-Cyclohexylglycine | 82 |

| 4 | Dibenzylamine | NaBH₃CN | N,N-Dibenzylglycine | 75 |

| 5 | Morpholine | NaBH₃CN | N-(Carboxymethyl)morpholine | 88 |

| 6 | Ammonia | H₂/Pd-C | Glycine | High |

Experimental Protocol

General Procedure for Reductive Amination:

To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) is added glyoxylic acid monohydrate (1.2 mmol). The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate. The pH of the solution is then adjusted to 6-7 with a mild acid (e.g., acetic acid). Sodium cyanoborohydride (1.5 mmol) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials. The aqueous layer is then acidified to the isoelectric point of the product amino acid (typically pH 3-6), leading to its precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Signaling Pathway and Mechanism

The reductive amination proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction. The workflow and mechanism are depicted below.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Glycine

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stability and optimal storage conditions for N-tert-butoxycarbonyl-glycine (Boc-glycine). Ensuring the purity and integrity of this fundamental building block is paramount for reproducible and reliable outcomes in peptide synthesis and other critical applications.

Physicochemical Properties

Boc-glycine is a white to off-white crystalline powder or solid.[1][2] Its key physical and chemical properties are summarized in the table below. A narrow melting point range is a strong indicator of high purity.[3]

| Property | Value | References |

| Appearance | White to off-white powder or crystals | [1][2] |

| Molecular Formula | C₇H₁₃NO₄ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Melting Point | 86 - 89 °C (literature value) | [4][5] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; slightly soluble in water. | [1][6] |

| Purity (Typical) | ≥98.0% (HPLC) | [2][7] |

Chemical Stability Profile

Boc-glycine is generally considered a stable compound under recommended storage conditions.[4][8][9] The primary vulnerability of Boc-glycine is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.

-

Solid-State Stability : In its solid form, Boc-glycine is stable when stored correctly. However, long-term quantitative stability data under various conditions is not extensively published. Therefore, periodic quality assessment is recommended for material stored for extended periods.[10]

-

Thermal Stability : The compound is stable at recommended storage temperatures. Decomposition is not a significant concern under normal laboratory conditions. The melting point serves as an upper limit for short-term heat exposure. At temperatures well above melting (185°C to 280°C), the parent amino acid, glycine, is known to decompose.[11][]

-

pH and Chemical Stability : The Boc protecting group is highly stable to basic and nucleophilic conditions but is designed to be cleaved by acids.[13][] Exposure to acidic environments, including acidic gases or vapors in the storage atmosphere, can lead to degradation.

-

Hygroscopicity : While specific data on hygroscopicity is not available, the universal recommendation for storage in a dry place within tightly sealed containers suggests that the compound may be sensitive to moisture.[1][8]

-

Photostability : To prevent potential degradation, it is advisable to store Boc-glycine protected from light, a general best practice for complex organic molecules.[1]

Recommended Storage Conditions

To maintain the integrity and purity of Boc-glycine, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | References |

| Temperature | Store in a cool, dry place. Specific recommendations include 15-25°C, +4°C, and -20°C. For long-term storage, refrigeration (-20°C) is advisable. | [1][8][][15] |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible, and away from incompatible substances. | [8][16] |

| Container | Keep in a tightly sealed, original container. Polyethylene or polypropylene containers are suitable. | [1][8][6] |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | [4][8][6] |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [4][8] |

Degradation Pathway

The most probable chemical degradation pathway for Boc-glycine under improper storage conditions (e.g., exposure to acid) is the cleavage of the Boc group. This is the same reaction used intentionally for its removal during peptide synthesis.

Caption: Primary degradation pathway of Boc-glycine.

Experimental Protocols for Quality Assessment

Regular assessment of purity is the most effective way to monitor the stability of Boc-glycine. Below are general protocols for key analytical methods.

This method is used to quantify the purity of Boc-glycine and detect any impurities.

-

Objective : To quantify the purity of Boc-glycine and profile any related impurities.[2]

-

Instrumentation : A standard HPLC system with a UV detector.[2]

-

Method Parameters :

Parameter Condition Reference Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) [2] Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water [2] Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile [2] Gradient A linear gradient suitable for separating the main peak from potential impurities (e.g., 5% to 95% B over 20-30 min) [2] Flow Rate 1.0 mL/min [2] Column Temperature 30 °C [2] Detection UV at 220 nm [2] | Injection Volume | 10 µL |[2] |

-

Sample Preparation : Prepare a sample solution of Boc-glycine in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

Analysis : Purity is calculated based on the area percentage of the main Boc-glycine peak relative to the total area of all observed peaks in the chromatogram.[2]

NMR is used to confirm the chemical structure of Boc-glycine and identify any structural impurities.

-

Objective : To confirm the identity of Boc-glycine and detect proton-containing impurities.[2]

-

Instrumentation : A 400 MHz or higher NMR spectrometer.[2]

-

Sample Preparation : Dissolve 5-10 mg of the Boc-glycine sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[2]

-

Analysis : The resulting ¹H NMR spectrum should be consistent with the known structure of Boc-glycine. The presence of unexpected signals may indicate impurities or degradation products.

A simple and rapid method to assess the purity of a crystalline solid.

-

Objective : To assess the purity of Boc-glycine based on its melting point range.[3]

-

Instrumentation : A calibrated melting point apparatus.[3]

-

Procedure : A small amount of the finely powdered, dry sample is packed into a capillary tube and heated slowly in the apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.[3]

-

Analysis : A narrow melting point range close to the literature value (86-89 °C) is indicative of high purity. A broad or depressed melting point range suggests the presence of impurities.[3]

Caption: General workflow for the quality assessment of Boc-glycine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemicalbook.com [chemicalbook.com]

- 10. rvrlabs.com [rvrlabs.com]

- 11. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Boc/Bzl Strategy in Peptide Synthesis

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy, pioneered by Nobel laureate R.B. Merrifield, represents a foundational and robust methodology in Solid-Phase Peptide Synthesis (SPPS).[1][2] Despite the rise of the milder Fmoc/tBu strategy, the Boc/Bzl approach remains indispensable for the synthesis of long, complex, or hydrophobic peptides where other methods may fall short.[2][3][4][5] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations of the Boc/Bzl strategy.

Core Principles: Graduated Acid Lability

Unlike a truly orthogonal protection scheme where protecting groups are removed by chemically distinct mechanisms, the Boc/Bzl strategy relies on graduated acid lability .[2][6] This principle dictates that different classes of protecting groups can be selectively removed by varying the strength of the acidic reagent.

-

Nα-Amino Protection (Temporary) : The tert-butyloxycarbonyl (Boc) group is used for the temporary protection of the alpha-amino group of the incoming amino acid. It is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[2][7][8]

-

Side-Chain Protection (Semi-Permanent) : Reactive amino acid side chains are protected by more robust, benzyl-based (Bzl) protecting groups. These groups, along with the benzyl-ester linkage to the resin, are stable to the repetitive TFA treatments used for Boc removal. Their cleavage requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), which is used only at the final stage of the synthesis.[2][6][8][9]

This differential stability allows for the selective deprotection of the Nα-terminus to permit chain elongation, while the side chains remain protected until the entire peptide has been assembled.

The Synthetic Workflow

The Boc/Bzl SPPS process is a cyclical procedure involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support, most commonly a Merrifield resin.[1][2]

Key Chemical Reactions and Mechanisms

Nα-Boc Deprotection

Each cycle begins with the removal of the Nα-Boc group using a solution of TFA in dichloromethane (DCM).[7][10] The mechanism involves protonation of the carbamate oxygen, followed by the departure of a stable tert-butyl cation. This cation can potentially alkylate nucleophilic residues like Tryptophan, Cysteine, or Methionine, necessitating the use of scavengers.[11][]

Neutralization and Coupling

Following deprotection, the N-terminal ammonium salt is neutralized to the free amine, typically with a tertiary base like diisopropylethylamine (DIEA).[1][11] The subsequent peptide bond formation is achieved by activating the carboxyl group of the next incoming Boc-protected amino acid. Common activating agents include carbodiimides (like DCC) or, more modernly, aminium/phosphonium salt-based reagents like HBTU or HATU, which offer faster kinetics and suppress racemization.[13]

Final Cleavage and Deprotection

The final and most critical step is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups.[14] This is accomplished using strong, anhydrous acids, most commonly hydrogen fluoride (HF).[4][14][15] The reaction proceeds via an SN1 mechanism, generating benzyl carbocations that must be trapped by nucleophilic scavengers (e.g., anisole, cresol, thiocresol) to prevent side reactions.[9][15]

Data Presentation: Reagents and Conditions

Key Reagents and Protecting Groups

| Component | Example(s) | Function |

| Solid Support | Merrifield Resin, PAM Resin, MBHA Resin | Insoluble polymer anchor for the C-terminal amino acid.[2][10] |

| Nα-Protection | tert-Butyloxycarbonyl (Boc) | Temporary protection of the N-terminus.[7][8] |

| Side-Chain Protection | Benzyl (Bzl), Tosyl (Tos), 2-Cl-Z | Semi-permanent, acid-stable protection for reactive side chains.[1][16] |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM (25-50%) | Removes the Nα-Boc group in each cycle.[7][10] |

| Neutralization Base | Diisopropylethylamine (DIEA) in DCM | Neutralizes the TFA salt to a free amine before coupling.[1][2] |

| Coupling Reagents | HBTU, HATU, DCC/HOBt | Activate the incoming amino acid for peptide bond formation.[7][13] |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF), TFMSA | Final cleavage from resin and removal of side-chain protection.[8][15] |

| Scavengers | Anisole, p-cresol, Thioanisole, DTE | Trap reactive carbocations generated during acidolysis.[10][11] |

Side-Chain Protection Strategy

| Amino Acid | Common Boc/Bzl Protecting Group |

| Arg | Tosyl (Tos) |

| Asp, Glu | Benzyl ester (OBzl), Cyclohexyl ester (OcHex)[16] |

| Cys | 4-methylbenzyl (Meb), Benzyl (Bzl) |

| His | Dinitrophenyl (DNP), Tosyl (Tos) |

| Lys | 2-Chlorobenzyloxycarbonyl (Z(2-Cl))[16] |

| Ser, Thr | Benzyl ether (Bzl)[1] |

| Trp | Formyl (For) |

| Tyr | 2-Bromobenzyloxycarbonyl (BrZ), Benzyl (Bzl)[16] |

Experimental Protocols

Protocol for a Single SPPS Cycle

This protocol outlines a standard manual procedure for one cycle of amino acid addition. Volumes are typically based on 10-15 mL per gram of resin.

| Step | Procedure | Reagent/Solvent | Duration |

| 1. Swelling | Swell the peptide-resin. | DCM | 20-30 min |

| 2. Pre-wash | Perform a brief pre-wash. | 50% TFA in DCM | 2-5 min[10] |

| 3. Boc Deprotection | Agitate the resin in the deprotection solution. | 50% TFA in DCM | 20-30 min[2] |

| 4. Washing | Wash the resin thoroughly to remove TFA. | DCM (3x), IPA (2x), DCM (3x) | ~10 min |

| 5. Neutralization | Agitate the resin with a base solution. | 10% DIEA in DCM | 5-10 min[2] |

| 6. Washing | Wash the resin to remove excess base. | DCM (3x) | ~5 min |

| 7. Coupling | Add pre-activated Boc-amino acid solution. | Boc-AA (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF/DCM | 1-2 hours |

| 8. Washing | Wash away excess reagents and byproducts. | DCM (3x), IPA (1x), DCM (3x) | ~10 min |

| 9. Monitoring | (Optional) Perform a Kaiser test to check for free amines. | Kaiser test reagents | ~5 min[17] |

Protocol for Final HF Cleavage

Safety Precaution: Anhydrous HF is extremely toxic, corrosive, and requires a specialized Teflon/Kel-F apparatus and proper safety protocols.[4][14][15] This protocol is a summary and should only be performed by trained personnel in an appropriate facility.

| Step | Procedure | Parameters |

| 1. Preparation | Dry the peptide-resin thoroughly under vacuum. Remove the N-terminal Boc group with TFA if not already done.[18] Place the resin and scavengers (e.g., anisole) in the HF-resistant reaction vessel. | N/A |

| 2. HF Distillation | Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF into the vessel. | Temp: -78°C. Ratio: ~10 mL HF per gram of resin.[10] |

| 3. Cleavage Reaction | Transfer the vessel to an ice bath and stir. | Temp: 0°C. Duration: 45-60 minutes.[10][15] |

| 4. HF Evaporation | Remove the HF under a vacuum, trapping it with a neutralizing agent like calcium oxide. | Temp: 0°C. |

| 5. Peptide Precipitation | Suspend the resin/peptide mixture in cold diethyl ether to precipitate the crude peptide. | N/A |

| 6. Workup | Wash the precipitate with more cold ether to remove scavengers. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize. | N/A |

Potential Side Reactions and Mitigation

The strongly acidic conditions of the Boc/Bzl strategy can lead to several side reactions.

-

Alkylation of Side Chains : The tert-butyl cation generated during Boc deprotection is a potent alkylating agent. It can attack the nucleophilic side chains of Trp, Met, and Cys. This is mitigated by adding scavengers like dithiothreitol (DTE) or thioanisole to the TFA solution.[10][11]

-

Aspartimide Formation : Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization to form a stable five-membered aspartimide ring, which can lead to chain termination or epimerization. Using in situ neutralization protocols can reduce this side reaction.[10]

-

Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is less problematic than in Fmoc-SPPS because the N-terminus is protonated after deprotection.[10]

Comparative Analysis: Boc/Bzl vs. Fmoc/tBu

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group[8][19] |

| Deprotection | Repetitive strong acid (TFA) | Repetitive mild base (Piperidine)[8][13] |

| Side-Chain Protection | Acid-stable (Bzl-based) | Acid-labile (tBu-based)[8][19] |

| Final Cleavage | Harsh, strong acid (HF, TFMSA)[3] | Moderate acid (TFA)[8][20] |

| Orthogonality | Graduated Lability (Non-orthogonal)[11] | Fully Orthogonal[19] |

| Key Advantages | - Robust for long/difficult sequences[4][5]- Less peptide aggregation[5][8]- Lower cost of Boc-amino acids[3] | - Milder overall conditions[8][20]- No hazardous HF required[3]- Easier synthesis of modified peptides |

| Key Disadvantages | - Harsh final cleavage degrades sensitive peptides[3]- Requires specialized HF apparatus[5]- Repetitive acid treatment | - Aggregation more common[5]- Piperidine can cause side reactions- Higher cost of Fmoc-amino acids[3] |

Conclusion

The Boc/Bzl strategy is a powerful and well-established method for solid-phase peptide synthesis. Its reliance on a graduated acid lability scheme, while requiring harsh final cleavage conditions, provides a distinct advantage in the synthesis of long and aggregation-prone peptides where the alternative Fmoc/tBu strategy may fail. A thorough understanding of its chemical principles, meticulous execution of protocols, and strategic use of scavengers are paramount for leveraging this technique to successfully synthesize high-quality peptides for research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

A Deep Dive into Protecting Groups: A Technical Guide to Boc and Fmoc in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of chemical shields available to a synthetic chemist, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the two dominant players for the temporary protection of the α-amino group of amino acids. The choice between these two strategies dictates the entire workflow of solid-phase peptide synthesis (SPPS), influencing everything from resin selection to the final cleavage conditions. This in-depth technical guide provides a comprehensive comparison of the Boc and Fmoc protecting groups, detailing their core chemical principles, reaction mechanisms, and practical applications, complete with quantitative data and detailed experimental protocols.

Core Principles: A Dichotomy of Lability

The fundamental difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability. The Boc group is labile to acid, while the Fmoc group is labile to base. This critical distinction forms the basis of their orthogonal nature in peptide synthesis.[1][2]

-

Boc (tert-butyloxycarbonyl) Strategy: This classic approach, which laid the foundation for modern SPPS, utilizes the acid-labile Boc group for α-amino protection. Deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA). Side-chain protecting groups in the Boc strategy are generally benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.[2]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key advantage of the Fmoc approach.[2]

Comparative Analysis: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry is a critical decision influenced by the peptide sequence, length, presence of sensitive residues, and the desired scale of synthesis.

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., 25-50% TFA in DCM)[1] | Basic (e.g., 20% piperidine in DMF)[3] |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[2] | Trifluoroacetic acid (TFA)[2] |

| Orthogonality | Semi-orthogonal | Fully orthogonal[2] |

| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |

| Automation | More complex due to corrosive reagents | Readily automated and amenable to monitoring[2] |

Quantitative Performance Insights

While direct, side-by-side quantitative comparisons for the same peptide are not always abundant, performance trends can be compiled from various studies.

General Peptide Synthesis

For routine peptide synthesis, the Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[] This generally leads to higher purity of the crude product due to the milder deprotection steps which minimize side reactions.[2]

Synthesis of Hydrophobic Peptides

For challenging hydrophobic sequences prone to aggregation, the Boc strategy can offer advantages. The repetitive acidic deprotection steps protonate the N-terminus, which helps to disrupt inter-chain hydrogen bonding and improve solvation.[1]

| Strategy | Peptide Sequence (Example) | Crude Purity (%) | Overall Yield (%) | Reference |

| Boc | Amyloid-beta (Aβ) fragment | Potentially higher | ~20-50 | [1][5] |

| Fmoc | Amyloid-beta (Aβ) fragment | ~70-95 (highly sequence-dependent) | ~30-60 | [5] |

Common Side Reactions

| Side Reaction | More Prevalent in | Rationale | Mitigation Strategies |

| Diketopiperazine formation | Fmoc | Basic conditions of Fmoc deprotection facilitate intramolecular cyclization at the dipeptide stage.[6] | In Boc: Use in situ neutralization. In Fmoc: Use 2-chlorotrityl chloride resin, especially for N-terminal Proline. |

| Aspartimide formation | Fmoc | The exposed aspartic acid side chain is susceptible to cyclization under the basic deprotection conditions.[7] | Add HOBt to the piperidine deprotection solution. |

| Alkylation of Trp/Met | Boc | The tert-butyl cation generated during Boc deprotection can alkylate sensitive side chains. | Use of scavengers (e.g., thioanisole, cresol) in the deprotection and cleavage cocktails. |

Reaction Mechanisms and Workflows

Protection of Amino Acids

The introduction of the Boc and Fmoc protecting groups onto the α-amino group of an amino acid is the first step in preparing the building blocks for SPPS.

Deprotection Mechanisms in SPPS

The selective removal of the α-amino protecting group is the core of the iterative SPPS cycle.

SPPS Workflow Comparison

The cyclical nature of SPPS is dictated by the chosen protecting group strategy.

Experimental Protocols

Protocol 1: N-Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water.

-

Add NaOH and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add (Boc)₂O portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[6]

Protocol 2: N-Fmoc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Dissolve the amino acid in a 10% aqueous solution of NaHCO₃.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl to precipitate the Fmoc-amino acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the product by recrystallization if necessary.

Protocol 3: Manual Boc SPPS Cycle (Single Amino Acid Addition)

Materials:

-

Boc-protected peptide-resin

-

Deprotection solution: 50% TFA in Dichloromethane (DCM)

-

Neutralization solution: 5% N,N-Diisopropylethylamine (DIEA) in DCM

-

Washing solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)

-

Next Nα-Boc protected amino acid (2-4 eq)

-

Coupling agent (e.g., HBTU, 2-4 eq)

-

Activator base (e.g., DIEA, 4-6 eq)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with the deprotection solution for 1-2 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Drain the solution.[1]

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).

-

Neutralization:

-

Treat the resin with the neutralization solution for 1-2 minutes and drain.

-

Repeat the neutralization step.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Nα-Boc protected amino acid with the coupling agent and activator base in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion with the Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 4: Manual Fmoc SPPS Cycle (Single Amino Acid Addition)

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvent: DMF

-

Next Nα-Fmoc protected amino acid (3-5 eq)

-

Coupling agent (e.g., HATU, HBTU, 3-5 eq)

-

Activator base (e.g., DIEA, 6-10 eq)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes.[]

-

-

Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Nα-Fmoc protected amino acid with the coupling agent and activator base in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion with the Kaiser test.

-

-

Washing: Wash the resin with DMF (3x). The resin is now ready for the next cycle.

Conclusion

The choice between Boc and Fmoc protecting group strategies is a critical decision in peptide synthesis, with significant implications for the efficiency, purity, and scalability of the process. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and amenability to automation.[2] However, the Boc/Bzl strategy remains a robust and valuable method, particularly for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[1] A thorough understanding of the chemical principles, reaction mechanisms, and potential side reactions associated with each strategy is essential for researchers, scientists, and drug development professionals to design and execute successful peptide syntheses.

References

Beyond the Chain: An In-depth Technical Guide to the Non-Peptidic Applications of Boc-Glycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While N-tert-butoxycarbonyl-glycine (Boc-glycine) is a ubiquitous reagent in peptide synthesis, its utility extends far beyond the construction of polypeptide chains. This versatile building block serves as a critical starting material and intermediate in a diverse array of applications, including medicinal chemistry, materials science, and bioconjugation. This technical guide explores the significant, yet often overlooked, roles of Boc-glycine outside of traditional peptide synthesis. We delve into its application in the development of enzyme inhibitors, the synthesis of peptide nucleic acid (PNA) monomers, the construction of peptidomimetics, and its function as a versatile linker in bioconjugation strategies. This document provides a comprehensive resource for researchers seeking to leverage the unique properties of Boc-glycine in novel synthetic endeavors.

Boc-Glycine as a Scaffold for Enzyme Inhibitors

The structural simplicity and chemical tractability of Boc-glycine make it an ideal starting point for the synthesis of various enzyme inhibitors, particularly protease inhibitors. The glycine backbone can be readily modified to incorporate pharmacophores that interact with the active sites of enzymes.

Synthesis of Peptidomimetic Protease Inhibitors

Boc-glycine can be elaborated into peptidomimetic structures that mimic the transition state of peptide bond cleavage by proteases. These mimics can act as competitive inhibitors, binding to the enzyme's active site with high affinity.

Illustrative Inhibitory Activity:

The following table presents hypothetical quantitative data for a series of synthesized protease inhibitors incorporating a modified Boc-glycine scaffold. This data is for illustrative purposes to demonstrate the potential impact of structural modifications on inhibitor potency.

| Inhibitor ID | Modification on Glycine Scaffold | Target Protease | IC₅₀ (nM)[1][2] |

| PGI-01 | Phenylglycine substitution | Cathepsin B | 150 |

| PGI-02 | N-methylation of the amide bond | HIV-1 Protease | 85 |

| PGI-03 | Incorporation of a boronic acid | ZIKV Protease | 8[3] |

| PGI-04 | Thiazole ring formation | SARS-CoV-2 PLpro | ~5000[4] |

Experimental Protocol: Synthesis of a Boc-Glycine-Derived Peptidomimetic Core

This protocol outlines a general procedure for the synthesis of a dipeptide-like structure from Boc-glycine, which can serve as a core for further elaboration into a protease inhibitor.[5]

Materials:

-

Boc-glycine

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Boc-glycine (1.0 eq) and HOBt (1.1 eq) in DCM.

-

Add TEA (1.1 eq) to a suspension of glycine methyl ester hydrochloride (1.0 eq) in DCM in a separate flask and stir until dissolved.

-

Add the glycine methyl ester solution to the Boc-glycine solution.

-

Cool the reaction mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-Gly-Gly-OMe.

-

Purify the product by column chromatography on silica gel.

Workflow for Peptidomimetic Core Synthesis:

Building Blocks for Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA with a pseudopeptide backbone. Boc-glycine is a key starting material for the synthesis of the N-(2-aminoethyl)glycine backbone of PNA monomers.

Synthesis of PNA Monomers

The synthesis of PNA monomers involves the coupling of a protected nucleobase acetic acid derivative to an N-(2-aminoethyl)glycine backbone, which is prepared from Boc-glycine.

Typical Yields in PNA Monomer Synthesis:

| Step | Reactants | Product | Typical Yield (%) |

| 1 | Ethylenediamine, tert-butyl bromoacetate | tert-butyl N-(2-aminoethyl)glycinate | ~92 |

| 2 | Product from Step 1, Fmoc-OSu | Fmoc-N-(2-aminoethyl)glycinate tert-butyl ester | ~95 |

| 3 | Product from Step 2, Protected Nucleobase Acetic Acid | Fmoc/Boc-protected PNA monomer | 69-74[6] |

| 4 | Automated PNA synthesis cycle | PNA oligomer (per cycle) | >99[7] |

Experimental Protocol: Synthesis of a Boc-Protected PNA Backbone Intermediate

This protocol describes the synthesis of a key intermediate for PNA monomer production, starting from Boc-glycine.[7][8][9]

Materials:

-

Boc-glycine

-

N,O-Dimethylhydroxylamine hydrochloride

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Diisopropylethylamine (DIEA)

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

Procedure:

-

Weinreb Amide Formation: Couple Boc-glycine with N,O-dimethylhydroxylamine hydrochloride using PyBOP and DIEA in DCM to form the Weinreb amide.

-

Reduction to Aldehyde: Reduce the Weinreb amide with LAH in THF at -78°C to obtain Boc-glycinal.

-

Reductive Amination: React the Boc-glycinal with an appropriate amine (e.g., methyl 2-aminoacetate) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the N-(2-aminoethyl)glycine backbone.

Workflow for PNA Backbone Synthesis:

Versatile Linker in Bioconjugation

The bifunctional nature of Boc-glycine, possessing a protected amine and a carboxylic acid, makes it an excellent linker for bioconjugation. After coupling the carboxylic acid to one molecule, the Boc group can be removed to reveal a primary amine for conjugation to a second molecule.

Applications in Antibody-Drug Conjugates (ADCs) and PROTACs

Boc-glycine and its derivatives are used to synthesize linkers for ADCs, connecting a cytotoxic drug to a monoclonal antibody.[10] In the development of Proteolysis Targeting Chimeras (PROTACs), Boc-glycine derived linkers are used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[11]

Representative Data for Boc-Deprotection in Linker Synthesis:

| Reagent | Solvent | Temperature | Time (h) | Typical Yield (%)[12] |

| 20-50% TFA | DCM | Room Temp | 0.5 - 2 | >98 |

| 4M HCl | Dioxane | Room Temp | 1 - 4 | >95 |

Experimental Protocol: General Two-Step Bioconjugation using a Boc-Glycine Linker

This protocol outlines a general strategy for conjugating two different molecules (Molecule A and Molecule B) using a Boc-glycine linker.

Materials:

-

Boc-glycine

-

Molecule A with a reactive amine or alcohol

-

Molecule B with a reactive carboxylic acid or activated ester

-

Coupling agents (e.g., EDC, NHS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

First Conjugation: Activate the carboxylic acid of Boc-glycine using EDC/NHS and react it with an amine or alcohol on Molecule A. Purify the resulting conjugate.

-

Boc Deprotection: Treat the purified conjugate with TFA in DCM to remove the Boc protecting group, exposing the primary amine.

-

Second Conjugation: React the newly exposed amine with an activated carboxylic acid on Molecule B. Purify the final bioconjugate.

Workflow for Two-Step Bioconjugation:

Synthesis of Heterocyclic Compounds and Other Small Molecules

Boc-glycine serves as a versatile C2N building block in organic synthesis for the construction of various heterocyclic systems and other complex small molecules with potential biological activity.

Synthesis of Substituted Piperazines and Other N-Heterocycles

The amino and carboxyl groups of Boc-glycine can be manipulated through various synthetic transformations to construct cyclic structures. For example, reductive amination followed by cyclization can lead to the formation of substituted piperazines.

Experimental Protocol: Synthesis of a Diketopiperazine from Boc-Glycine

This protocol outlines the synthesis of a simple diketopiperazine, a common scaffold in medicinal chemistry, starting from a Boc-glycine derivative.

Materials: